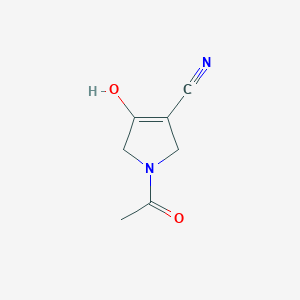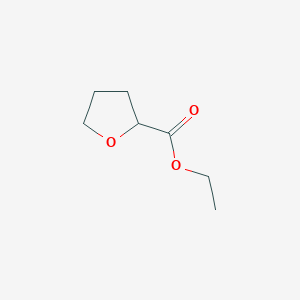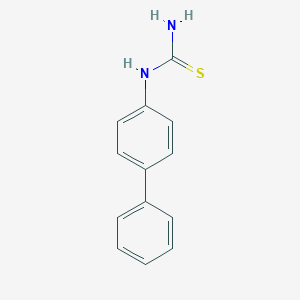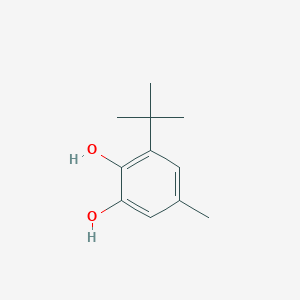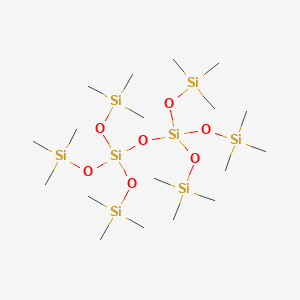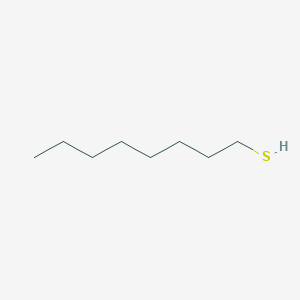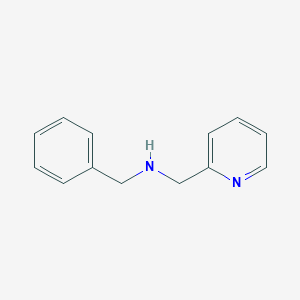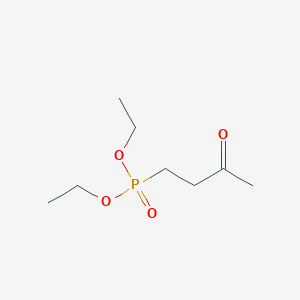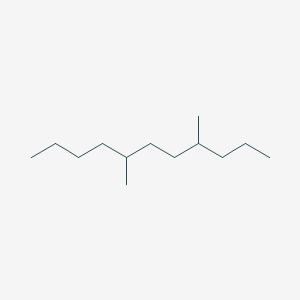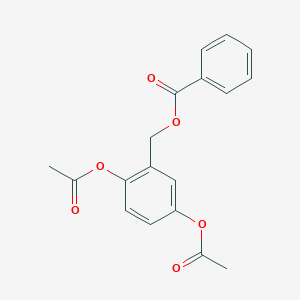
(2,5-Diacetyloxyphenyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diacetyloxyphenyl)methyl benzoate, also known as DAPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DAPB is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Scientific Research Applications
(2,5-Diacetyloxyphenyl)methyl benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate has been investigated for its anti-inflammatory and anti-tumor properties. Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In material science, (2,5-Diacetyloxyphenyl)methyl benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. (2,5-Diacetyloxyphenyl)methyl benzoate can act as a linker molecule that connects metal ions to form MOFs with specific properties.
Mechanism Of Action
The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inhibiting COX-2 activity involves the binding of (2,5-Diacetyloxyphenyl)methyl benzoate to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation. The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inducing apoptosis in cancer cells is not fully understood, but it may involve the disruption of mitochondrial function and the activation of caspase enzymes.
Biochemical And Physiological Effects
Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can reduce inflammation and pain in animal models of arthritis and colitis. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Advantages And Limitations For Lab Experiments
(2,5-Diacetyloxyphenyl)methyl benzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. (2,5-Diacetyloxyphenyl)methyl benzoate can also be modified to produce analogs with different properties. However, the limitations of (2,5-Diacetyloxyphenyl)methyl benzoate include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on (2,5-Diacetyloxyphenyl)methyl benzoate. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate analogs can be synthesized and evaluated for their anti-inflammatory and anti-tumor properties. In material science, (2,5-Diacetyloxyphenyl)methyl benzoate can be used to synthesize MOFs with specific properties for various applications. The toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate need to be further evaluated to determine its potential as a drug candidate. Overall, the research on (2,5-Diacetyloxyphenyl)methyl benzoate has the potential to contribute to the development of new materials and drugs with important applications in various fields.
Synthesis Methods
(2,5-Diacetyloxyphenyl)methyl benzoate can be synthesized through a reaction between 2,5-dihydroxybenzaldehyde and methyl benzoate in the presence of a base catalyst. The reaction produces (2,5-Diacetyloxyphenyl)methyl benzoate as a solid product that can be purified through recrystallization. The purity of (2,5-Diacetyloxyphenyl)methyl benzoate can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
CAS RN |
17019-78-2 |
|---|---|
Product Name |
(2,5-Diacetyloxyphenyl)methyl benzoate |
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(2,5-diacetyloxyphenyl)methyl benzoate |
InChI |
InChI=1S/C18H16O6/c1-12(19)23-16-8-9-17(24-13(2)20)15(10-16)11-22-18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
KFOUCBGGQJRKPH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2 |
synonyms |
2,5-Dihydroxybenzenemethanol 2,5-diacetate α-benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
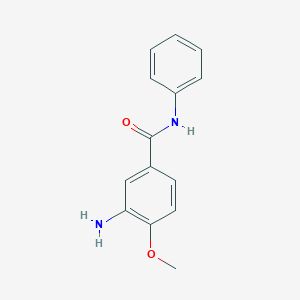
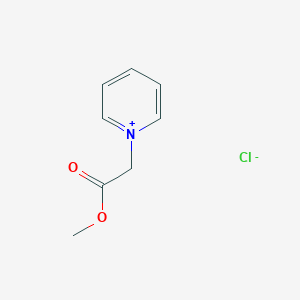
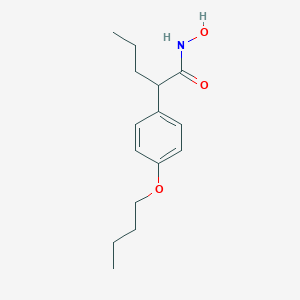
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
